molecular formula C12H14O2 B14590621 2-(Cyclopent-2-en-1-yl)-4-methoxyphenol CAS No. 61076-48-0

2-(Cyclopent-2-en-1-yl)-4-methoxyphenol

Cat. No.: B14590621
CAS No.: 61076-48-0
M. Wt: 190.24 g/mol
InChI Key: YCQCFWZICJKGAV-UHFFFAOYSA-N
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Description

2-(Cyclopent-2-en-1-yl)-4-methoxyphenol is an organic compound that features a cyclopentene ring attached to a methoxyphenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopent-2-en-1-yl)-4-methoxyphenol typically involves the reaction of cyclopent-2-en-1-one derivatives with methoxyphenol under specific conditions. One common method involves the use of aromatic aldehydes and aliphatic ketones in the presence of thionyl chloride in anhydrous ethanol . This one-pot synthesis method is efficient and yields the desired product in reasonable quantities.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopent-2-en-1-yl)-4-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The methoxy group and phenolic hydroxyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols and cyclopentene derivatives.

Scientific Research Applications

2-(Cyclopent-2-en-1-yl)-4-methoxyphenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Cyclopent-2-en-1-yl)-4-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to reduced cellular damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyclopent-2-en-1-yl)-4-methoxyphenol is unique due to its combination of a cyclopentene ring and a methoxyphenol group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

61076-48-0

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2-cyclopent-2-en-1-yl-4-methoxyphenol

InChI

InChI=1S/C12H14O2/c1-14-10-6-7-12(13)11(8-10)9-4-2-3-5-9/h2,4,6-9,13H,3,5H2,1H3

InChI Key

YCQCFWZICJKGAV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)O)C2CCC=C2

Origin of Product

United States

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